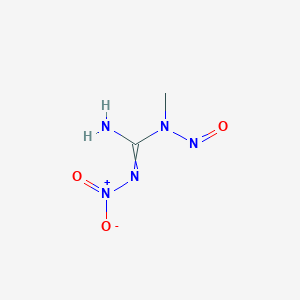

N-methyl-N\\'-nitro-N-nitrosoguanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compound “N-methyl-N\\'-nitro-N-nitrosoguanidine” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

準備方法

Synthetic Routes and Reaction Conditions: The preparation of compound “N-methyl-N\\'-nitro-N-nitrosoguanidine” involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the reaction of precursor chemicals under controlled temperature and pressure conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and safety. The industrial production methods are designed to optimize yield while minimizing waste and environmental impact.

化学反応の分析

Free Radical Formation

MNNG generates free radicals under specific conditions:

-

Stirring in aqueous solutions : Produces a characteristic electron spin resonance (ESR) signal with hyperfine splitting (Fig. 1 in ). Radical formation peaks at pH 3–6 and requires 2–3 days of stirring, with no further increase beyond this period .

-

Photoirradiation : Exposure to wavelengths >340 nm (n→π* transition) induces radical formation in organic solvents, linked to denitrosation . The proposed radical structure is:

NH2−C(=NH)−N(NO2)−N(CH3)−O−

Decomposition Pathways

MNNG decomposes under acidic or alkaline conditions:

| Condition | Products | Biological Impact |

|---|---|---|

| Acidic (pH < 3) | Nitrous acid (HNO₂) | DNA deamination (e.g., adenine → hypoxanthine) |

| Alkaline (pH > 9) | Diazomethane (CH₂N₂) | DNA methylation (e.g., 7-methylguanine) |

DNA Alkylation

MNNG preferentially methylates DNA bases:

-

Primary target : Guanine at the 7-position (7-mG), forming 85% of total adducts .

-

Secondary targets : Adenine (3-methyladenine) and cytosine (3-methylcytosine) .

-

Mechanism : Methyl group transfer from the methyldiazonium ion (CH₃⁺) generated during MNNG decomposition .

Protein Interactions

MNNG reacts with nucleophilic residues in proteins:

-

Thiol groups (e.g., cysteine) : Forms methylated products (e.g., methionine) and releases diazomethane .

-

Amino groups : Generates nitroguanidine-containing adducts .

-

Enzyme inhibition : Inactivates DNA polymerase by targeting critical thiol groups, blocking DNA synthesis .

Reaction with Nucleophiles

MNNG reacts with diverse nucleophiles in a pH-dependent manner:

| Nucleophile | Reaction Outcome |

|---|---|

| Cysteine | Methylation + diazomethane release |

| Albumin | Stabilizes free radicals (half-life extension) |

| Lysine | Forms methylated lysine derivatives |

Denitrosation and Mutagenicity

Denitrosation under neutral conditions produces reactive intermediates that:

-

Induce frameshift mutations in E. coli and other organisms .

-

Activate oncogenic Ras pathways, promoting epithelial-mesenchymal transition (EMT) in gastric cells .

Solvent-Dependent Reactivity

-

Dimethylformamide (DMF) : Reduces purine alkylation; forms 3-methylcytosine .

-

Formamide : No detectable base modification but enhances mutagenicity in viral RNA .

Table 1: pH-Dependent Free Radical Production

| pH Range | Radical Yield | Stability |

|---|---|---|

| 3–6 | Maximum | High |

| 7–8 | Moderate | Low |

| >9 or <2 | None | – |

Table 2: DNA Methylation Products

| Base | Adduct | Frequency (%) |

|---|---|---|

| Guanine | 7-methylguanine | 85 |

| Adenine | 3-methyladenine | 10 |

| Cytosine | 3-methylcytosine | 5 |

科学的研究の応用

Genotoxicity Studies

MNNG is primarily employed as a mutagen in genetic research. It has been extensively studied for its ability to induce mutations in various organisms, including bacteria, plants, and animal cells.

- Mechanism of Action : MNNG acts by alkylating DNA, leading to mispairing during replication. This process results in mutations that can be analyzed to understand genetic mechanisms and repair pathways.

- Case Study : A study demonstrated that MNNG induced chromosomal aberrations and sister chromatid exchanges in mouse bone marrow cells, highlighting its utility in assessing genotoxicity .

Carcinogenicity Testing

MNNG is classified as a Group 2A carcinogen , indicating that it is probably carcinogenic to humans based on sufficient evidence from animal studies.

- Animal Studies : Research has shown that MNNG can induce tumors at multiple sites in various animal models, including mice and rats. For instance, studies indicated significant tumor formation in the gastrointestinal tract upon administration of MNNG .

- Human Relevance : Although direct evidence of carcinogenicity in humans is limited, occupational exposure studies have suggested an association between MNNG and increased cancer risk among workers exposed to nitroso compounds .

| Animal Model | Tumor Sites Induced by MNNG | Reference |

|---|---|---|

| Mice | Gastrointestinal tract | |

| Rats | Liver and bladder | |

| Hamsters | Various sites |

Microbiological Applications

MNNG is also utilized in microbiological studies to induce mutations for the development of microbial strains with desirable traits.

- Example Application : In a study involving Trichoderma asperellum, MNNG was used to create mutants with enhanced biocontrol properties against plant diseases . This application illustrates how MNNG can facilitate genetic modifications that improve the efficacy of biocontrol agents.

Cancer Research

MNNG serves as a valuable tool in cancer research for understanding tumorigenesis mechanisms.

- Cell Line Studies : Research has shown that MNNG induces migration and expression of inflammatory markers in gastric epithelial cells, providing insights into the molecular pathways involved in gastric cancer progression .

- Dietary Studies : Epidemiological studies have explored the relationship between dietary intake of nitroso compounds (including those formed from nitrates) and gastric cancer risk, linking findings back to the mutagenic potential of compounds like MNNG .

作用機序

The mechanism of action of compound “N-methyl-N\\'-nitro-N-nitrosoguanidine” involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

類似化合物との比較

Comparison with Other Compounds: Compound “N-methyl-N\\'-nitro-N-nitrosoguanidine” can be compared with other similar compounds based on its chemical structure, reactivity, and applications. Some similar compounds include:

Compound A: Known for its similar reactivity in oxidation reactions.

Compound B: Shares similar biological targets and therapeutic potential.

Compound C: Used in similar industrial applications and chemical processes.

Uniqueness: What sets compound “this compound” apart is its unique combination of properties, making it versatile for various applications. Its specific reactivity and interaction with biological targets make it a valuable compound in both research and industrial settings.

特性

IUPAC Name |

1-methyl-2-nitro-1-nitrosoguanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUNGTLZRAYYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=N[N+](=O)[O-])N)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-25-7 |

Source

|

| Record name | N-Methyl-N′-nitro-N-nitrosoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。